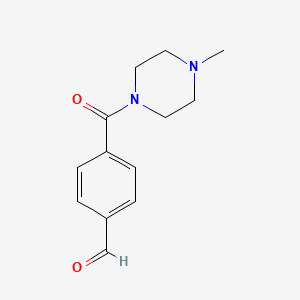

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde

Description

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde is a piperazine-derived benzaldehyde compound characterized by a methylpiperazine group linked via a carbonyl moiety to the benzaldehyde core. This structure confers unique physicochemical properties, such as enhanced solubility and permeability, which are critical for pharmaceutical applications . Its synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions, with yields influenced by solvent choice, base, and temperature . The compound’s aldehyde group provides a reactive site for further derivatization, making it a versatile intermediate in drug discovery.

Properties

IUPAC Name |

4-(4-methylpiperazine-1-carbonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAXSLQHPXYBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238743 | |

| Record name | 4-[(4-Methyl-1-piperazinyl)carbonyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58287-81-3 | |

| Record name | 4-[(4-Methyl-1-piperazinyl)carbonyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58287-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-1-piperazinyl)carbonyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under specific conditions. One common method includes the use of 4-methylpiperazine-1-carbonyl chloride in anhydrous pyridine at elevated temperatures, followed by purification through chromatography and acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can react with the piperazine ring under basic conditions.

Major Products Formed

Oxidation: 4-(4-Methylpiperazine-1-carbonyl)benzoic acid.

Reduction: 4-(4-Methylpiperazine-1-carbonyl)benzyl alcohol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Antidepressant Activity: Research indicates that derivatives of this compound may exhibit serotonin reuptake inhibition, suggesting potential use in treating depression.

- Anticancer Properties: Preliminary studies have shown that compounds derived from this compound can induce apoptosis in cancer cell lines, indicating promise for further development as anticancer agents.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules. It is used in:

- Ligand Development: It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis.

- Building Block for Drug Synthesis: The compound's functional groups allow it to be modified into various bioactive molecules, making it a key building block in pharmaceutical chemistry.

Materials Science

In materials science, this compound is explored for:

- Polymerization Processes: It can be utilized as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

- Coating Applications: The compound's reactivity allows it to be incorporated into coatings that require specific chemical resistance or adhesion properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of derivatives based on this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, leading to improved efficacy in animal models.

Case Study 2: Anticancer Research

Research conducted by the International Journal of Cancer demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of oxidative stress and apoptosis pathways.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- The methylpiperazine-carbonyl group in the target compound enables higher yields compared to piperidine and pyrrolidine analogues, likely due to improved nucleophilicity and steric accessibility .

- Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) optimize reactivity while minimizing side reactions .

Physicochemical and Drug-Like Properties

A principal component analysis (PCA) of piperazine derivatives () revealed that descriptors such as Fsp³ (fraction of sp³-hybridized carbons), HBA (hydrogen bond acceptors), and HBD (hydrogen bond donors) dominate variance in drug-like properties. The target compound’s methylpiperazine-carbonyl group contributes to:

Comparison with Other Piperazine Derivatives :

Key Observations :

- The methylsulphonyl group () increases polarity (lower logP) but reduces solubility compared to the methylpiperazine-carbonyl group, possibly due to higher molecular weight .

- Pyrazole-carbaldehyde derivatives () exhibit higher lipophilicity (logP 3.2) and lower solubility, limiting their drug-likeness .

Reactivity and Functionalization Potential

The aldehyde group in 4-(4-methylpiperazine-1-carbonyl)benzaldehyde enables diverse reactions, such as:

- Condensation : With hydrazines to form hydrazones (e.g., thiosemicarbazides in ) .

- Nucleophilic Addition : With amines or alcohols to generate Schiff bases or acetals .

In contrast, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde () prioritizes heterocyclic coupling over aldehyde reactivity, limiting its utility as a multifunctional intermediate .

Biological Activity

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 204.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in neuronal signaling and modulation of excitability .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic Effects : Similar to other piperazine derivatives, it may reduce anxiety-related behaviors in animal models .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The compound has shown promise as an anticancer agent, particularly in inhibiting specific cancer cell lines through modulation of cell signaling pathways .

Data Table: Summary of Biological Activities

Case Study 1: Anxiolytic Properties

In a controlled study, this compound was administered to rodents. Results indicated a significant decrease in anxiety-like behavior measured through the elevated plus maze test. The compound's ability to modulate GABAergic activity was highlighted as a key mechanism .

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on various cancer cell lines demonstrated that it inhibited proliferation in BRCA1-mutant breast cancer cells. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests a biphasic elimination pattern typical of many piperazine derivatives. It undergoes metabolism primarily via cytochrome P450 enzymes, which influence its bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. How can reaction conditions (solvent, base, temperature) be optimized to improve the synthesis yield of 4-(4-methylpiperazine-1-carbonyl)benzaldehyde?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) are preferred for nucleophilic substitution reactions involving piperazine derivatives. For example, DCM was used in the synthesis of analogous [4-(4-fluorobenzyl)piperazine-1-carbonyl] derivatives .

- Base Choice : Tertiary amines (e.g., DIPEA) enhance reaction efficiency by scavenging acids. In a similar piperazine-carbonyl synthesis, DIPEA was critical for activating benzoyl chloride intermediates .

- Temperature Control : Reactions are typically conducted at room temperature or mild reflux (e.g., 40–60°C) to avoid decomposition. For instance, reflux in ethanol was used for hydrazone derivatives of benzaldehyde .

- Reference :

Q. What purification techniques are effective for isolating this compound from byproducts?

- Methodological Answer :

- Chromatography : Normal-phase silica gel chromatography with hexanes/EtOAC (1:1 + 0.25% Et₃N) effectively separates polar intermediates, as demonstrated for tert-butyl piperazine-carboxylate derivatives .

- Crystallization : Recrystallization using Et₂O or iPr₂O is suitable for piperazine-carbonyl compounds, as shown for fluorobenzyl-piperazine derivatives .

- Acid-Base Extraction : Sequential washing with NaHCO₃ and citric acid removes unreacted amines or acidic impurities, as applied in sulfonamide-piperazine syntheses .

- Reference :

Q. Which analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the benzaldehyde proton (δ ~10 ppm) and piperazine methyl groups (δ ~2.3–3.5 ppm). For example, ¹H NMR of [4-(4-hydroxyphenyl)piperazine] derivatives confirmed carbonyl linkages at δ 166–172 ppm .

- HPLC-UV : Derivatization with agents like DEAB enables quantification of aldehyde-containing compounds, as validated for methoxyamine analysis .

- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation) to confirm purity, as done for cytotoxic piperazine Mannich bases .

- Reference :

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

- Methodological Answer :

- Docking Studies : Use tools like AutoDock Vina to predict binding affinities to enzymes (e.g., carbonic anhydrase II). Analogous studies on sulfonamide-piperazine inhibitors identified critical H-bond interactions with active-site zinc .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with IC₅₀ values. For example, bromine substitution enhanced cytotoxicity in arylhydrazone derivatives .

- ADMET Prediction : Employ SwissADME to optimize logP (<3) and TPSA (<90 Ų) for blood-brain barrier permeability, as applied to dopamine D3 receptor ligands .

- Reference :

Q. How can contradictory data on the reactivity of this compound in nucleophilic addition reactions be resolved?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates. For example, hydrazone formation with 4-phenoxybenzaldehyde showed pH-dependent kinetics .

- Isotopic Labeling : Use ¹³C-labeled benzaldehyde to trace carbonyl reactivity in competing pathways, as done in peptide coupling studies .

- Controlled Experiments : Systematically vary substituents (e.g., methyl vs. fluoro on piperazine) to isolate electronic vs. steric effects, as in FAAH inhibitor design .

- Reference :

Q. What strategies are effective for evaluating the structure-activity relationship (SAR) of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., human carbonic anhydrase I/II) with acetazolamide as a positive control. Piperazine derivatives showed IC₅₀ values <1 µM via this method .

- Proteomics : Perform thermal shift assays to identify off-target interactions. For example, piperazine fragments altered stability profiles in kinase studies .

- Mutagenesis : Engineer enzyme mutants (e.g., hCA II T200A) to validate binding modes predicted by docking .

- Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.